molecular formula C19H19NO3 B214675 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one

货号 B214675
分子量: 309.4 g/mol
InChI 键: UZISMCOGTBERDU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one, also known as TAK-659, is a synthetic compound that belongs to the family of indolone derivatives. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells. TAK-659 has been extensively studied for its potential therapeutic applications in various autoimmune disorders and hematological malignancies.

作用机制

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one selectively binds to the ATP-binding site of BTK and inhibits its kinase activity. BTK is a cytoplasmic tyrosine kinase that plays a crucial role in the signaling pathways of B-cell receptor (BCR) and Fc receptor (FcR) in immune cells. Upon activation of BCR or FcR, BTK gets phosphorylated and activates downstream signaling pathways that lead to the activation, proliferation, and survival of B-cells. 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one inhibits this activation by blocking the phosphorylation of BTK and downstream signaling pathways.
Biochemical and physiological effects:
3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has been shown to have potent and selective inhibitory effects on BTK activity in vitro and in vivo. It has been demonstrated to reduce the activation, proliferation, and survival of B-cells in various preclinical models. 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has also been shown to reduce the production of autoantibodies and cytokines that drive the autoimmune response in preclinical models of autoimmune disorders. In addition, 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has been shown to have favorable pharmacokinetic and pharmacodynamic properties in preclinical studies, with good oral bioavailability, high plasma exposure, and long half-life.

实验室实验的优点和局限性

One of the major advantages of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one is its potent and selective inhibition of BTK activity, which makes it a valuable tool for studying the role of BTK in various immune-related processes. 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has been extensively used in preclinical studies to investigate the mechanisms of B-cell activation, proliferation, and survival, and to evaluate its potential therapeutic applications in various autoimmune disorders and hematological malignancies. However, one of the limitations of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one is its relatively high cost and limited availability, which can pose a challenge for some research groups.

未来方向

There are several future directions for the research and development of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one. One of the key areas of interest is the clinical evaluation of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one in various autoimmune disorders and hematological malignancies. Several phase I and II clinical trials are currently underway to evaluate the safety, tolerability, and efficacy of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one in patients with B-cell lymphomas, chronic lymphocytic leukemia, and autoimmune disorders such as rheumatoid arthritis. Another area of interest is the development of novel BTK inhibitors with improved pharmacokinetic and pharmacodynamic properties, which can overcome the limitations of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one and provide better therapeutic options for patients with autoimmune disorders and hematological malignancies.

合成方法

The synthesis of 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one involves several steps starting from commercially available starting materials. The key step involves the condensation of 2,4,6-trimethylphenylacetic acid with 3-hydroxyindole-2-one in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the intermediate 3-hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one. This intermediate is then subjected to various purification and isolation steps to obtain the final product in high purity.

科学研究应用

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one has been extensively studied for its potential therapeutic applications in various autoimmune disorders and hematological malignancies. It has shown promising results in preclinical studies for the treatment of B-cell lymphomas, chronic lymphocytic leukemia, multiple myeloma, and autoimmune disorders such as rheumatoid arthritis, lupus, and Sjogren's syndrome. 3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one works by selectively inhibiting BTK, which is a key mediator of B-cell receptor and Fc receptor signaling pathways. This inhibition leads to the suppression of B-cell activation, proliferation, and survival, thereby reducing the production of autoantibodies and cytokines that drive the autoimmune response.

属性

产品名称

3-Hydroxy-3-[2-oxo-2-(2,4,6-trimethyl-phenyl)-ethyl]-1,3-dihydro-indol-2-one

分子式

C19H19NO3

分子量

309.4 g/mol

IUPAC 名称

3-hydroxy-3-[2-oxo-2-(2,4,6-trimethylphenyl)ethyl]-1H-indol-2-one

InChI

InChI=1S/C19H19NO3/c1-11-8-12(2)17(13(3)9-11)16(21)10-19(23)14-6-4-5-7-15(14)20-18(19)22/h4-9,23H,10H2,1-3H3,(H,20,22)

InChI 键

UZISMCOGTBERDU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C

规范 SMILES

CC1=CC(=C(C(=C1)C)C(=O)CC2(C3=CC=CC=C3NC2=O)O)C

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。